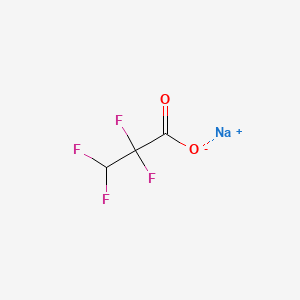

2,2,3,3-四氟丙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2,2,3,3-tetrafluoropropionate (NaTFP) is a highly fluorinated organic compound that has been used in a variety of scientific research applications, including in lab experiments, due to its unique properties. It has a wide range of biochemical and physiological effects, and its mechanism of action is well understood.

科学研究应用

以下是关于2,2,3,3-四氟丙酸钠(Tetrapion)科学研究应用的全面分析,重点关注其独特应用:

农业材料迁移预防

Tetrapion用于防止农业材料向下迁移的方法和配方。 这种应用对于确保农业处理在施用位置保持有效,并且不会渗入下层土壤或地下水至关重要 .

除草剂配方

作为2,2,3,3-四氟丙酸的盐形式,Tetrapion用于除草剂配方。 它在控制杂草生长而不影响所需牧草物种方面的有效性对于维护健康的农田来说是一个宝贵的特性 .

有机合成催化剂

在有机合成反应中,Tetrapion充当催化剂或引发剂。 这种作用对于促进生产各种有机化合物的化学反应至关重要 .

氟聚合物生产

该化合物在聚合物工业中用于生产氟聚合物,如氟化聚丙烯。 这些材料具有独特的性能,如耐溶剂和酸性,使其适合于特殊用途 .

有机溶剂制备

Tetrapion参与有机溶剂的制备。 这些溶剂在各种化学工艺和行业中必不可少,用于溶解物质或进行化学反应 .

氟化剂合成

它也用于合成氟化剂。 这些试剂用于将氟原子引入有机分子,这可以显着改变其化学和物理性质 .

安全和危害

Sodium 2,2,3,3-tetrafluoropropionate is moderately toxic by skin contact and has low toxicity by ingestion . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Sodium 2,2,3,3-tetrafluoropropionate is a promising chemical with various applications in different industries . Its high efficiency, effectiveness, and environmentally friendly nature make it an ideal chemical for various applications . It is also used as a reagent in organic synthesis and as a surfactant in the electronics industry .

作用机制

Target of Action

Sodium 2,2,3,3-tetrafluoropropionate, also known as Tetrapion, is a fluorinated compound that primarily targets the synthesis of chlorophyll and other photosynthetic pigments in plants .

Mode of Action

Tetrapion interferes with the synthesis of chlorophyll and other photosynthetic pigments, inhibiting the plant’s ability to produce oxygen . This interference leads to the death of the plant, making Tetrapion an effective herbicide .

Biochemical Pathways

It is known that the compound disrupts the photosynthesis process, which is vital for plant growth and survival .

Pharmacokinetics

Given its use as a herbicide, it is likely that the compound is absorbed by plants and distributed throughout the plant system .

Result of Action

The primary result of Tetrapion’s action is the death of the plant. By inhibiting the synthesis of chlorophyll and other photosynthetic pigments, the plant is unable to produce oxygen, leading to its death .

Action Environment

The efficacy and stability of Tetrapion can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific type of plant it is used on, the soil conditions, and the climate . Additionally, safety precautions should be taken when handling Tetrapion, as its dust can be irritating to the skin, eyes, and respiratory tract .

生化分析

Biochemical Properties

Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, sodium 2,2,3,3-tetrafluoropropionate interacts with other biomolecules, such as transport proteins, affecting their function and stability .

Cellular Effects

The effects of sodium 2,2,3,3-tetrafluoropropionate on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, sodium 2,2,3,3-tetrafluoropropionate impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, sodium 2,2,3,3-tetrafluoropropionate exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, sodium 2,2,3,3-tetrafluoropropionate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2,2,3,3-tetrafluoropropionate change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that sodium 2,2,3,3-tetrafluoropropionate can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .

Dosage Effects in Animal Models

The effects of sodium 2,2,3,3-tetrafluoropropionate vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, sodium 2,2,3,3-tetrafluoropropionate can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .

Metabolic Pathways

Sodium 2,2,3,3-tetrafluoropropionate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, sodium 2,2,3,3-tetrafluoropropionate can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, sodium 2,2,3,3-tetrafluoropropionate is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, sodium 2,2,3,3-tetrafluoropropionate can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of sodium 2,2,3,3-tetrafluoropropionate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sodium 2,2,3,3-tetrafluoropropionate may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of sodium 2,2,3,3-tetrafluoropropionate is essential for understanding its biochemical effects and potential therapeutic applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,2,3,3-tetrafluoropropionate involves the reaction of 2,2,3,3-tetrafluoropropionic acid with sodium hydroxide.", "Starting Materials": [ "2,2,3,3-tetrafluoropropionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,2,3,3-tetrafluoropropionic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to remove any solids", "Evaporate the filtrate to dryness to obtain Sodium 2,2,3,3-tetrafluoropropionate" ] } | |

| 22898-01-7 | |

分子式 |

C3H2F4NaO2 |

分子量 |

169.03 g/mol |

IUPAC 名称 |

sodium;2,2,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |

InChI 键 |

HAPDYYIGKMSQMP-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

规范 SMILES |

C(C(C(=O)O)(F)F)(F)F.[Na] |

| 22898-01-7 | |

溶解度 |

0.13 M |

蒸汽压力 |

3.00e-04 mmHg |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。